3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid
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Overview
Description
3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C15H8Br2ClN3O5S. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to a benzoic acid core, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting with the bromination of benzoic acid derivativesThe final step involves the formation of the carbamothioylamino linkage through a condensation reaction with appropriate reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of bromine atoms can yield various substituted benzoic acid derivatives .
Scientific Research Applications
3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The nitro and chloro groups may play a role in binding to biological molecules, while the bromine atoms could influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-2-hydroxybenzoic acid: Similar in structure but lacks the chloro and nitro groups.
2-Chloro-5-nitrobenzoic acid: Contains the chloro and nitro groups but lacks the bromine atoms.
3,5-Dibromo-2-chlorobenzoic acid: Contains bromine and chlorine but lacks the nitro group.
Uniqueness
3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid is unique due to the combination of bromine, chlorine, and nitro groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
535978-08-6 |
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Molecular Formula |
C15H8Br2ClN3O5S |
Molecular Weight |
537.6 g/mol |
IUPAC Name |
3,5-dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H8Br2ClN3O5S/c16-6-3-9(14(23)24)12(10(17)4-6)19-15(27)20-13(22)8-5-7(21(25)26)1-2-11(8)18/h1-5H,(H,23,24)(H2,19,20,22,27) |
InChI Key |
XFFMWODNQVJMDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O)Cl |
Origin of Product |
United States |
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